molecular formula C11H20N4O B13252136 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B13252136
M. Wt: 224.30 g/mol
InChI Key: HKBLQTVOWXHXQK-UHFFFAOYSA-N
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Description

2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is an organic compound that features a triazole ring, a cyclohexyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroboration-oxidation reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and ensuring high yields and purity through efficient purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can undergo reduction reactions to form various derivatives.

    Substitution: The amino group on the cyclohexyl ring can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group can enhance the compound’s binding affinity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

    2-(4-Aminocyclohexyl)propan-2-ol: Similar structure but lacks the triazole ring.

    1,3-bis-1,2,3-Triazol-1-yl-Propan-2-ol: Contains two triazole rings and is used for antifungal activity.

Uniqueness: 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is unique due to the presence of both a triazole ring and a cyclohexyl group, which can provide a combination of stability and bioactivity not found in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-[1-(2-aminocyclohexyl)triazol-4-yl]propan-2-ol

InChI

InChI=1S/C11H20N4O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h7-9,16H,3-6,12H2,1-2H3

InChI Key

HKBLQTVOWXHXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCCCC2N)O

Origin of Product

United States

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